C12H10Fnos2

Description

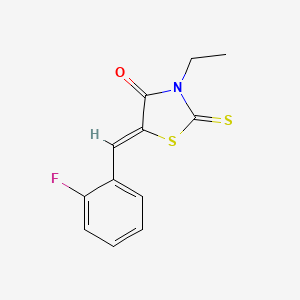

The compound 1-(3-fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one (molecular formula: C₁₂H₁₀FNOS₂, molecular weight: 274.08 Da) is a fluorinated organic compound featuring a fluorophenyl group and a sulfanyl-linked thiazole moiety. Key identifiers include:

Fluorine substitution may influence metabolic stability and binding interactions in biological systems, though specific studies are lacking in the provided evidence.

Properties

Molecular Formula |

C12H10FNOS2 |

|---|---|

Molecular Weight |

267.3 g/mol |

IUPAC Name |

(5Z)-3-ethyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H10FNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3/b10-7- |

InChI Key |

LRCMKEWKHYXNLC-YFHOEESVSA-N |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furylmethyl (3-fluorophenyl)carbamodithioate typically involves the reaction of 3-fluoroaniline with carbon disulfide and 2-furylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamodithioate linkage .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Furylmethyl (3-fluorophenyl)carbamodithioate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols and amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides , sulfones , thiols , amines , and various substituted derivatives .

Scientific Research Applications

2-Furylmethyl (3-fluorophenyl)carbamodithioate: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism by which 2-Furylmethyl (3-fluorophenyl)carbamodithioate exerts its effects involves the interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.

Pathways: It affects pathways related to oxidative stress, apoptosis, and signal transduction

Comparison with Similar Compounds

Key Observations :

- Both analogs lack fluorine but incorporate nitrogen-rich groups.

- Dehydro-4-methoxycyclobrassinin shows higher patent activity (5 patents), suggesting industrial or agricultural applications (e.g., as a plant defense compound) .

- The absence of fluorine in these analogs may reduce electronegativity and alter solubility compared to C₁₂H₁₀FNOS₂.

Fluorinated Sulfur-Containing Analogs

A structurally related fluorinated compound, 1-(3-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one (C₁₄H₁₀F₂OS, MW: 264.04 Da), shares the fluorophenyl-sulfanyl motif but replaces the thiazole group with a second fluorophenyl ring. Differences include:

- Molecular Weight : Lower (264.04 Da vs. 274.08 Da).

- Functional Groups : Dual fluorophenyl groups vs. fluorophenyl-thiazole.

Thiazole-Based Compounds

The compound 2-(4-nitrophenyl)benzimidazole (C₁₃H₉N₃O₂, CAS 1761-61-1) shares a benzimidazole core, which is structurally distinct but similarly heterocyclic. Notable properties include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.